molecular formula C15H10O3 B191518 7-Hydroxyflavone CAS No. 6665-86-7

7-Hydroxyflavone

Cat. No. B191518
CAS RN: 6665-86-7
M. Wt: 238.24 g/mol
InChI Key: MQGPSCMMNJKMHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxyflavone is a flavonoid isolated from Clerodendrum phlomidis, with anti-inflammatory activity . It is a hydroxyflavonoid in which the flavone nucleus is substituted at position 7 by a hydroxy group .


Synthesis Analysis

A novel approach to the synthesis of 6-Amino-7-hydroxy-flavone has been reported .


Molecular Structure Analysis

The molecular formula of 7-Hydroxyflavone is C15H10O3 . The X-ray crystal structure of 7-hydroxyflavone monohydrate, C14H10O3·H2O, has been determined .


Chemical Reactions Analysis

7-Hydroxyflavone acts as a biologically valuable acceptor in O-glycosidation reactions . It is involved in the synthesis of fully phosphorylated flavones for use as pancreatic cholesterol esterase inhibitors .


Physical And Chemical Properties Analysis

7-Hydroxyflavone has a molecular weight of 238.24 . It has a melting point of 246 °C . It is an off-white crystal .

Scientific Research Applications

1. Spectroscopic Studies

  • Methods of Application: The solvatochromic characteristics of 7-Hydroxyflavone were investigated in neat and binary solvent mixtures. The spectral shifts of these solutes were correlated with the Kamlet and Taft parameters (α, β and π*) using linear solvation energy relationships .
  • Results: The study found that both specific hydrogen bond donor ability and non-specific dipolar interactions of the solvents play an important role in absorption maxima of 7-Hydroxyflavone .

2. Antimicrobial Efficacy

  • Application Summary: 7-Hydroxyflavone has shown antimicrobial efficacy against human pathogens and has potential for biocontrol of Cercospora leaf spot disease in tomato plants .
  • Methods of Application: The compound was isolated from the fermentation broth of the strain HSN-02 using column chromatography and HPLC .
  • Results: In greenhouse pot experiments, the development of Cercospora leaf spot was markedly suppressed by treatment with the purified compound from the strain HSN-02, and the control efficacy was 45.04 ± 1.30% in Septoria lycopersici-infected tomato plants .

3. Biological Acceptor in O-Glycosidation Reactions

  • Application Summary: 7-Hydroxyflavone acts as a biologically valuable acceptor in O-glycosidation reactions .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes obtained are not provided in the source .

4. Neuroprotective Agent

  • Application Summary: 7-Hydroxyflavone is neuroprotective in rodent models of ischemic stroke and neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes obtained are not provided in the source .

5. Alleviation of Myocardial Ischemia/Reperfusion Injury

  • Application Summary: 7-Hydroxyflavone has been found to alleviate myocardial ischemia/reperfusion injury (MI/RI) in rats by regulating inflammation .
  • Methods of Application: The study involved pretreatment with 7-Hydroxyflavone and subsequent analysis of anatomic data, electrocardiograph parameters, myocardial infarct size, markers of myocardial injury, inflammatory cytokines, oxidative stress, and the architecture of the cardiomyocytes .
  • Results: The results showed that pretreatment with 7-Hydroxyflavone could significantly improve the anatomic data and electrocardiograph parameters, reduce the myocardial infarct size, decrease markers of myocardial injury, inhibit inflammatory cytokines, suppress oxidative stress, and recover the architecture of the cardiomyocytes .

6. Modulation of Bone Formation and Resorption

  • Application Summary: 7-Hydroxyflavone has been found to modulate bone formation and resorption .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The study found that 7-Hydroxyflavone promoted osteoblastic proliferation and differentiation through the TrkB-Wnt/β-catenin signaling pathway and inhibited osteoclastogenesis at the same time . Furthermore, 7-Hydroxyflavone could alleviate osteoporosis phenotypes, enhance mechanical properties, and ameliorate bone remodeling in OVX rat .

Safety And Hazards

7-Hydroxyflavone is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

7-hydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGPSCMMNJKMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022328
Record name 7-Hydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxyflavone

CAS RN

6665-86-7
Record name 7-Hydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6665-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxyflavone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Hydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxy-2-phenyl-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-HYDROXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE72458E4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

7-2,3-Epoxypropoxy)flavone is useful as an intermediate for the preparation of 7-[3-(alkylamino)-2-hydroxypropoxy]flavones, which aminated flavones are disclosed in U.S. Pat. No. 4,495,198 to be particularly useful as antihypertensives. This patent shows the preparation of 7-(2,3-epoxypropoxy)flavone in low yields by reaction of 7-hydroxyflavone and an epihalohydrin in the presence of either sodium hydroxide and ethanol (59% yield) or potassium carbonate and acetone (68% yield after refluxing for 2 days).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
7-[3-(alkylamino)-2-hydroxypropoxy]flavones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
flavones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
7-(2,3-epoxypropoxy)flavone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

100 mg (0.4 mmol) of compound 7-methoxy-2-phenyl-chromen-4-one obtained in Example 2 was dissolved in methylenechloride, and 2.0 molar equivalents of BBr3 was added thereto. The mixture was stirred for 1 hour. Methanol was added to the mixture, and then solvent was removed by distillation under reduced pressure. The residue was purified by silica gel column chromatography (eluent: methylenechloride/methanol=5/95, v/v) to give the title compound in a yield of 64%.
[Compound]
Name
compound
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxyflavone
Reactant of Route 2
7-Hydroxyflavone
Reactant of Route 3
Reactant of Route 3
7-Hydroxyflavone
Reactant of Route 4
Reactant of Route 4
7-Hydroxyflavone
Reactant of Route 5
7-Hydroxyflavone
Reactant of Route 6
Reactant of Route 6
7-Hydroxyflavone

Citations

For This Compound
2,280
Citations
A Banerjee, K Basu, PK Sengupta - Journal of Photochemistry and …, 2008 - Elsevier
… In the present work we have studied the interaction of 7-hydroxyflavone (7HF) with the circulatory protein human serum albumin (HSA) via electronic absorption, steady-state and time …
Number of citations: 78 www.sciencedirect.com
R Ullah, G Ali, A Rasheed, F Subhan, A Khan… - International …, 2022 - Elsevier
… The anti-nociceptive and anti-inflammatory properties of the 7-Hydroxyflavone (7HF) were evaluated in the mice using thermally- and chemically-induced nociception, naloxone …
Number of citations: 10 www.sciencedirect.com
Z Jin, YZ Yang, JX Chen, YZ Tang - Journal of Pharmacy and …, 2017 - academic.oup.com
… The aim of this study was to investigate the inhibition of two flavonoids 7-hydroxyflavone (HF) and 7,8-dihydroxyflavone (DHF) on the production of pro-inflammatory mediators in …
Number of citations: 25 academic.oup.com
M Sarkar, PK Sengupta - Journal of Photochemistry and Photobiology A …, 1989 - Elsevier
On excitation at 365 nm, 7-hydroxyflavone (7HF) emits a blue fluorescence (λ max ≈ 450 nm) in ethanol—methanol (1:1 by volume ) glass at 77 K. This fluorescence shifts to longer …
Number of citations: 31 www.sciencedirect.com
S Chaudhuri, B Pahari, PK Sengupta - Biophysical chemistry, 2009 - Elsevier
Steady state and time resolved fluorescence spectroscopy have been used to probe microenvironments of the therapeutically active intrinsically fluorescent flavonoid, 7-hydroxyflavone (…
Number of citations: 48 www.sciencedirect.com
IE Serdiuk, AS Varenikov… - The Journal of Physical …, 2014 - ACS Publications
Spectral and acid–base properties of 7-hydroxyflavone (7HF) in the ground and excited states were investigated with a purpose to enable reasonable application of this dye and its …
Number of citations: 19 pubs.acs.org
C Espíndola, AJ Correa, M López-López… - Pharmaceutics, 2022 - mdpi.com
… In this work, carbon nanotubes were used as nanocarriers of 7-hydroxyflavone, 7-HF. The encapsulation of 7-HF into pristine single- and multi-walled carbon nanotubes, and into -…
Number of citations: 3 www.mdpi.com
CS Shia, SY Tsai, SC Kuo, YC Hou… - Journal of agricultural …, 2009 - ACS Publications
3,3′,4′,7-Tetrahydroxyflavone (fisetin) has shown various beneficial bioactivities. This study investigated the metabolism and pharmacokinetics of fisetin, 5-hydroxyflavone (5-OH-…
Number of citations: 95 pubs.acs.org
M Itoh, T Adachi - Journal of the American Chemical Society, 1984 - ACS Publications
… Abstract: The methanol solution of 7-hydroxyflavone (7-HF) exhibits dual fluorescence (… 7-Hydroxyflavone was synthesized according to the literature17 and purified byrepeated …
Number of citations: 44 pubs.acs.org
MI Sancho, MC Almandoz, SE Blanco… - International journal of …, 2011 - mdpi.com
… of flavone and 7-hydroxyflavone were investigated in neat … the absorption maxima of 7-hydroxyflavone. The simulated … -ethanol mixtures for 7-hydroxyflavone. These results indicate that …
Number of citations: 78 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.